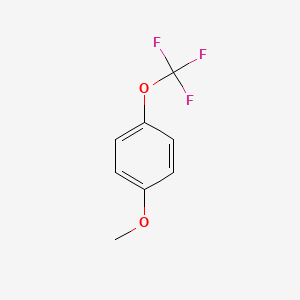

4-(Trifluoromethoxy)anisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAFZIOGGDPYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369307 | |

| Record name | 4-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-18-9 | |

| Record name | 1-Methoxy-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Trifluoromethoxy)anisole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)anisole (CAS No. 710-18-9), a versatile fluorinated building block with significant applications in pharmaceutical, agrochemical, and materials science research.

Core Properties and Specifications

This compound, also known as 1-methoxy-4-(trifluoromethoxy)benzene, is a colorless to light yellow liquid.[1] Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable synthon in drug discovery and the development of advanced materials.[2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 710-18-9 | [1][4][5] |

| Molecular Formula | C₈H₇F₃O₂ | [1][4][5] |

| Molecular Weight | 192.14 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 164 °C | [1][6] |

| Density | 1.266 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.432 | [6] |

| Purity | ≥97% to >98% (GC) | [1][4] |

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-methoxy-4-(trifluoromethoxy)benzene | [4] |

| SMILES | COc1ccc(OC(F)(F)F)cc1 | [6] |

| InChI Key | NOAFZIOGGDPYKK-UHFFFAOYSA-N | [4][6] |

| PubChem ID | 2724973 | [1] |

| MDL Number | MFCD00216942 | [1] |

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and eye irritation and may cause respiratory irritation.[6]

GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements

Key precautionary statements include:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P403 + P235: Store in a well-ventilated place. Keep cool.

Experimental Protocols & Synthesis

The synthesis of this compound and related compounds often involves multi-step procedures. A common pathway involves the preparation of a key intermediate, 4-(trifluoromethoxy)aniline, from nitro trifluoromethoxybenzene. This aniline can then be further modified.

Example Synthesis Pathway: Preparation of 4-(Trifluoromethoxy)phenol from 4-(Trifluoromethoxy)aniline

This protocol outlines the synthesis of 4-(trifluoromethoxy)phenol, a direct precursor for anisole derivatives.

Step 1: Reduction of Nitro Trifluoromethoxybenzene to 4-(Trifluoromethoxy)aniline

-

Charge a reaction vessel with nitro trifluoromethoxybenzene, iron powder, and methanol.

-

Add concentrated hydrochloric acid at a controlled temperature (e.g., 60-65°C).

-

Monitor the reaction for completion.

-

Filter the iron sludge and evaporate the filtrate.

-

Adjust the pH to 9-10 to precipitate the crude product.

-

Extract the product with a solvent like dichloromethane and evaporate the organic layer to obtain crude 4-(trifluoromethoxy)aniline.[7]

Step 2: Diazotization and Hydrolysis to 4-(Trifluoromethoxy)phenol

-

Dissolve 4-(trifluoromethoxy)aniline in 9N sulfuric acid.

-

Cool the solution to below 5°C.

-

Add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.[7]

-

Decompose the diazonium salt by heating it in a boiling 9N sulfuric acid solution (e.g., at 110°C) for approximately 2 hours.[7]

-

Cool the reaction mixture and separate the organic layer.

-

Extract the remaining aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the final phenol product.[7]

This phenol can subsequently be methylated to yield this compound.

Applications in Research and Development

The incorporation of the trifluoromethoxy group can significantly influence a molecule's biological activity and metabolic stability.[2]

-

Pharmaceutical Development: This compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The trifluoromethoxy group is increasingly utilized as a substituent in bioactive molecules.

-

Agrochemical Chemistry: It is used in the formulation of pesticides and other agrochemicals, where the OCF₃ group can enhance stability and efficacy.[1]

-

Material Science: The unique electronic properties of this compound are leveraged in the synthesis of advanced materials, including high-performance polymers and coatings, to enhance durability and chemical resistance.[2][3]

Visualized Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for producing key precursors to 4-substituted-1-(trifluoromethoxy)benzene compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 710-18-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98 710-18-9 [sigmaaldrich.com]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethoxy)anisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details experimental protocols, quantitative data, and analytical workflows to facilitate its practical application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| Boiling Point | 164 °C (lit.) | [2] |

| Density | 1.266 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.432 (lit.) | [2] |

| InChI | 1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10,11)/h2-5H,1H3 | [1] |

| InChIKey | NOAFZIOGGDPYKK-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(OC(F)(F)F)cc1 | [1] |

| CAS Number | 710-18-9 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the trifluoromethoxylation of 4-methoxyphenol. While direct trifluoromethoxylation of phenols can be challenging, several indirect methods have been developed. A robust and commonly employed strategy involves a two-step sequence: O-functionalization of the phenol followed by a fluorination reaction. Below are two detailed protocols adapted from established methodologies for the synthesis of aryl trifluoromethyl ethers.

Method 1: Sequential Xanthate Formation and Oxidative Desulfurization-Fluorination

This method involves the conversion of 4-methoxyphenol to a xanthate intermediate, which is then subjected to oxidative desulfurization-fluorination to yield the desired trifluoromethyl ether.

Experimental Protocol:

Step 1: Synthesis of O-(4-methoxyphenyl) S-methyl xanthate

-

To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetonitrile, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 eq.) dropwise.

-

After stirring for 1 hour at room temperature, add methyl iodide (1.2 eq.) dropwise at 0 °C.

-

Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-(4-methoxyphenyl) S-methyl xanthate.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, to a solution of O-(4-methoxyphenyl) S-methyl xanthate (1.0 eq.) in anhydrous dichloromethane, add a suitable fluorinating agent such as (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor® (2.0-3.0 eq.) at -78 °C under an inert atmosphere.

-

Add an oxidant, such as N-chlorosuccinimide (NCS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.0-3.0 eq.), portion-wise to the reaction mixture.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow

Caption: Synthesis of this compound via a two-step sequence.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.80-7.20 (m, 4H, Ar-H), 3.80 (s, 3H, -OCH₃).[1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 155.8, 144.5, 122.0 (q, J = 257 Hz, -OCF₃), 121.5, 114.5, 55.7. |

| Mass Spec. (EI) | m/z (%): 192 (M⁺, 100), 177, 149, 123, 108, 95, 77, 69. |

| FT-IR (neat) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950, 2850 (Alkyl C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1250-1050 (C-O stretch and C-F stretch). |

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion method.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum, identifying the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak should correspond to the calculated molecular weight of this compound (192.14 g/mol ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a spectrum can be obtained neat using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, alkyl C-H, C=C, C-O, and C-F stretches.

This guide provides essential information for the synthesis and characterization of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Adherence to these protocols will facilitate the reliable preparation and verification of this important chemical intermediate.

References

Spectroscopic Profile of 4-(Trifluoromethoxy)anisole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(trifluoromethoxy)anisole. The information is presented to support research, development, and quality control activities where this compound is utilized.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.15 | d | Ar-H |

| 6.89 | d | Ar-H |

| 3.80 | s | -OCH₃ |

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.6 | Ar-C |

| 143.2 | Ar-C |

| 122.0 | Ar-C |

| 120.7 (q, J=256 Hz) | -OCF₃ |

| 114.8 | Ar-C |

| 55.6 | -OCH₃ |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Putative Fragment |

| 192 | 100 | [M]⁺ |

| 177 | 40 | [M-CH₃]⁺ |

| 149 | 20 | [M-CH₃-CO]⁺ |

| 123 | 15 | [M-OCF₃]⁺ |

| 95 | 30 | [C₆H₄O]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1450 | Strong | Aromatic C=C Bending |

| 1250-1000 | Strong | C-O Stretch (Aryl Ether & Alkyl Ether) |

| ~1260 | Strong | Asymmetric C-F Stretch (-OCF₃) |

| ~1160 | Strong | Symmetric C-F Stretch (-OCF₃) |

| 850-800 | Strong | p-Disubstituted Benzene C-H Bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. The exact parameters for the referenced data were not available; therefore, these represent standard methodologies for the analysis of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully cleaned before insertion into the spectrometer.

2.1.2. ¹H NMR Data Acquisition

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse experiment

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

2.1.3. ¹³C NMR Data Acquisition

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30°

-

Acquisition Time: 1.5 s

2.1.4. Data Processing

The raw Free Induction Decay (FID) data is Fourier transformed, phased, and baseline corrected using standard NMR processing software. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

2.2.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

2.2.2. GC-MS Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Infrared (IR) Spectroscopy

2.3.1. Sample Preparation

As this compound is a liquid at room temperature, the spectrum can be obtained neat using a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

2.3.2. FT-IR Data Acquisition

-

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer

-

Accessory: ATR accessory with a diamond crystal

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Relationship between Spectral Data and Structural Information

Caption: Relationship between spectral data and derived structural information.

An In-depth Technical Guide to 4-(Trifluoromethoxy)anisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry, agrochemical research, and material science.[1][2][3] Its unique combination of a methoxy group and a trifluoromethoxy group imparts desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic effects, making it a valuable building block in the synthesis of complex molecules.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in drug discovery and beyond.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 710-18-9 | [2] |

| Molecular Formula | C₈H₇F₃O₂ | [2] |

| Molecular Weight | 192.14 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 164 °C (lit.) | |

| Density | 1.266 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.432 (lit.) | |

| Flash Point | 58 °C (136.4 °F) - closed cup |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in various organic solvents. | [1][3] |

| Stability | The trifluoromethoxy group is thermally and chemically resistant to attack by acids, bases, oxidizing, and reducing agents. | [4][6] |

| Storage | Store at 2 - 8 °C. | [2] |

Synthesis and Purification

While several methods exist for the synthesis of aryl trifluoromethyl ethers, a common laboratory-scale approach for this compound involves the trifluoromethylation of 4-methoxyphenol.

Synthetic Protocol: Trifluoromethylation of 4-Methoxyphenol

This protocol is a representative method based on modern trifluoromethylation techniques.

Materials and Equipment:

-

4-methoxyphenol

-

Electrophilic trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1 equivalent) and the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the base (1.2 equivalents) dropwise to the solution.

-

In a separate flask, dissolve the electrophilic trifluoromethylating reagent (1.1 equivalents) in the anhydrous solvent.

-

Slowly add the solution of the trifluoromethylating reagent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Purification Protocol: Fractional Distillation

For larger quantities or to achieve higher purity, fractional distillation under reduced pressure is recommended.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point at atmospheric pressure is 164 °C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

3.1.1. Experimental Protocol

This protocol is a general procedure for obtaining ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated solvent in a clean vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

3.1.2. Spectral Interpretation

¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals for the methoxy protons and the aromatic protons.

-

Methoxy Protons (-OCH₃): A singlet around 3.8 ppm.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The ¹³C NMR spectrum will show signals for the methoxy carbon, the aromatic carbons, and the trifluoromethoxy carbon. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

3.2.1. Experimental Protocol (GC-MS)

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Inject a small volume of the solution into the GC-MS system.

-

The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

3.2.2. Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 192. Common fragmentation pathways for aryl ethers include cleavage of the ether bond.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present.

Expected Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (ether): ~1000-1300 cm⁻¹

-

C-F stretching (-OCF₃): Strong absorptions in the region of ~1100-1250 cm⁻¹

Reactivity and Stability

The trifluoromethoxy group is known for its high thermal and chemical stability.[4][6] It is generally resistant to acidic and basic hydrolysis, as well as to many oxidizing and reducing conditions.[4][6]

The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methoxy group influence the reactivity of the aromatic ring. A key reaction of this compound is directed ortho-metalation.

Directed Ortho-Metalation

The methoxy group directs lithiation to the ortho position (adjacent to the methoxy group). This reaction provides a powerful method for further functionalization of the aromatic ring.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a bioisostere of other functional groups and can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] These properties make this compound a valuable starting material in drug discovery and agrochemical development.

Role in Medicinal Chemistry

Derivatives of this compound are explored as potential therapeutic agents, particularly for neurological disorders.[1] The trifluoromethoxy group is often incorporated into molecules designed as kinase inhibitors for cancer therapy.[7][8] The stability and electronic properties of this group can lead to improved potency and pharmacokinetic profiles of drug candidates.

Agrochemical Applications

In the agrochemical industry, the trifluoromethoxy group is used to develop new pesticides with improved efficacy and stability.[1][3] Compounds derived from this compound can exhibit insecticidal, herbicidal, or fungicidal activity. The mode of action of these agrochemicals varies depending on the overall structure of the final molecule.

Conclusion

This compound is a versatile and valuable building block for chemists in academia and industry. Its unique combination of functional groups provides a platform for the synthesis of novel compounds with tailored properties for applications in drug discovery, agrochemicals, and material science. This guide has provided a comprehensive overview of its physical and chemical properties, along with practical experimental protocols to aid researchers in their work with this important compound.

References

- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)anisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Solubility

4-(Trifluoromethoxy)anisole (CAS Number: 710-18-9) is a colorless to light yellow liquid with a molecular weight of 192.14 g/mol .[1] Its structure, featuring a methoxy group and a trifluoromethoxy group on a benzene ring, imparts a unique combination of polarity and lipophilicity. The trifluoromethoxy group is known to increase lipophilicity, which generally leads to better solubility in organic solvents.[3]

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a substituted aromatic ether, it is expected to be miscible with a wide range of common organic solvents. For comparison, its parent compound, anisole, is known to be soluble in acetone, ether, benzene, and chloroform.[4]

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |

| Methanol | CH₃OH | 5.1 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | |

| Acetone | C₃H₆O | 5.1 | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | Data not available | |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Vials with screw caps

-

Centrifuge

-

Drying oven

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved droplets of the anisole derivative are clearly visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vial from the shaker.

-

Allow the mixture to stand undisturbed for at least 2 hours to allow for the separation of the undissolved solute.

-

For fine dispersions, centrifuge the vial at a moderate speed to facilitate the separation of the excess solute.

-

-

Sample Collection:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound (a temperature below its boiling point of 164°C is recommended).[1] A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Continue drying until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

Express the solubility in g/100 mL or other desired units.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart outlining the key steps in the experimental determination of a compound's solubility in a given solvent.

Applications in Research and Development

The solubility of this compound in organic solvents is a crucial factor in its various applications:

-

Pharmaceutical Synthesis: As an intermediate, its solubility in reaction media is essential for achieving optimal reaction kinetics and product yields.[1]

-

Agrochemical Formulation: The ability to dissolve in a range of organic solvents allows for the development of stable and effective pesticide and herbicide formulations.[1]

-

Materials Science: In the synthesis of polymers and other advanced materials, solubility is key to processing and fabrication.[3]

References

A Technical Guide to the Electronic Effects of the Trifluoromethoxy Group in Anisole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy group (-OCF₃) has emerged as a uniquely powerful substituent. Its electronic properties stand in stark contrast to its hydrocarbon analog, the methoxy group (-OCH₃), enabling chemists to profoundly alter a molecule's physicochemical and pharmacological profile.

This technical guide provides an in-depth examination of the electronic effects of the trifluoromethoxy group, using the anisole scaffold as a comparative model. We will dissect the inductive and resonance contributions, quantify these effects through Hammett constants, dipole moments, and NMR spectroscopy, and discuss the implications for drug design. Detailed experimental protocols for measuring these key parameters are also provided.

Comparative Electronic Properties: Methoxy vs. Trifluoromethoxy

The electronic character of a substituent is governed by the interplay of two fundamental phenomena: the inductive effect (σ-effect) and the resonance effect (π-effect). The dramatic difference between the methoxy and trifluoromethoxy groups lies in the balance of these forces.

-

The Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (σ-withdrawing). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (π-donating).[1] In aromatic systems, this resonance effect dominates, making the -OCH₃ group an overall electron-donating and ring-activating substituent.

-

The Trifluoromethoxy Group (-OCF₃): The introduction of three highly electronegative fluorine atoms drastically alters the electronic landscape. The inductive pull of the fluorine atoms across the C-O bond is immense, making the -OCF₃ group powerfully σ-withdrawing. This intense inductive effect also sequesters the oxygen's lone pairs, severely diminishing their ability to participate in resonance.[2] Consequently, the weak π-donation is overwhelmed by the strong σ-withdrawal, rendering the -OCF₃ group a potent, net electron-withdrawing substituent. This has led to the -OCF₃ group being referred to as a "pseudo-halogen."

Figure 1. Dominant electronic effects of -OCH₃ vs. -OCF₃ groups.

Quantitative Electronic Parameters

The net electronic influence of these substituents can be quantified using several experimental parameters. The data below for anisole (methoxybenzene) and trifluoromethoxybenzene clearly illustrate their opposing characteristics.

Table 1: Hammett Substituent Constants

The Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the aromatic ring. A negative value indicates electron donation, while a positive value signifies electron withdrawal relative to hydrogen.[3]

| Substituent | σmeta | σpara | Dominant Effect (at para position) |

| Methoxy (-OCH₃) | +0.12[4] | -0.27[4] | Electron Donating (Resonance) |

| Trifluoromethoxy (-OCF₃) | +0.39[5] | +0.35[2] | Electron Withdrawing (Inductive) |

Table 2: Molecular Dipole Moments

The molecular dipole moment (μ) is a measure of the overall polarity of a molecule. A larger value indicates greater charge separation.

| Compound | Dipole Moment (μ) in Debye (D) | Comments |

| Anisole | ~1.36 D[6] | Moderate polarity due to the C-O bond and lone pairs. |

| Trifluoromethoxybenzene | > 2.5 D (estimated) | A significantly larger dipole moment is expected due to the strong vector sum of C-F and C-O bond dipoles. For comparison, the dipole moment of trifluoromethylbenzene is 2.86 D.[7] |

Table 3: 13C and 19F NMR Chemical Shifts (in CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield adjacent nuclei, shifting their resonance to a higher frequency (higher ppm), while electron-donating groups cause shielding (lower ppm).

| Compound | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | 19F Shift (ppm) |

| Anisole | 159.8 | 114.1 | 129.5 | 120.7 | N/A |

| Trifluoromethoxybenzene | 148.8 (q) | 121.3 | 129.6 | 126.2 | ~ -57.8 |

| Data sourced from various spectral databases and literature.[6][8][9] |

The data show that the -OCH₃ group strongly shields the ortho and para carbons, consistent with its electron-donating nature. In contrast, the -OCF₃ group deshields the para carbon relative to anisole, reflecting its net electron-withdrawing character. The 19F NMR signal for the -OCF₃ group typically appears around -58 to -60 ppm relative to CFCl₃.[6]

Implications in Drug Design and Development

The replacement of a methoxy group with a trifluoromethoxy group is a common and powerful strategy in drug discovery to modulate a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The methoxy group is a primary site of phase I metabolism, specifically oxidative O-demethylation by cytochrome P450 enzymes. The C-F bonds in the trifluoromethoxy group are exceptionally strong, making the group highly resistant to this metabolic pathway. This can significantly increase a drug's half-life and bioavailability.

-

Lipophilicity: Lipophilicity, often measured by the Hansch-Leo parameter (π), is critical for membrane permeability and transport. The -OCF₃ group is substantially more lipophilic than the -OCH₃ group, which can be used to enhance absorption and penetration across biological barriers like the blood-brain barrier.

Table 4: Hansch-Leo Lipophilicity Parameters (π)

The π value represents the contribution of a substituent to the lipophilicity of a parent molecule. A positive value indicates an increase in lipophilicity.

| Substituent | Hansch π Value | Implication |

| Methoxy (-OCH₃) | -0.02 | Slightly increases hydrophilicity |

| Trifluoromethoxy (-OCF₃) | +1.04 | Significantly increases lipophilicity |

| Data sourced from Hansch, C. et al.[10] |

-

Receptor Binding: The change in electronic distribution can alter key interactions with a biological target. The -OCH₃ group can act as a hydrogen bond acceptor, whereas the -OCF₃ group is a very poor hydrogen bond acceptor due to the reduced electron density on the oxygen atom. This modification can be used to fine-tune binding affinity and selectivity.

Figure 2. Impact of -OCH₃ to -OCF₃ substitution in drug development.

Experimental Protocols

Determination of Hammett Substituent Constants (σ)

This protocol outlines the determination of σ values based on the potentiometric titration of substituted benzoic acids, the reference reaction for the Hammett scale.[3]

Figure 3. Experimental workflow for Hammett constant determination.

Methodology:

-

Solution Preparation: Prepare 0.01 M solutions of benzoic acid (the reference compound, K₀) and the meta- or para-substituted benzoic acid of interest (K) in a suitable solvent (e.g., 50:50 ethanol/water).

-

Titrant Preparation: Prepare and standardize a 0.1 M solution of NaOH.

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode and begin adding the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize. Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the center of the vertical inflection).

-

Determine the volume of NaOH at the half-equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

-

Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid) .

Measurement of Molecular Dipole Moment

This protocol describes the solution-phase determination of a dipole moment using the Guggenheim method, which relies on measuring the dielectric constant and refractive index of dilute solutions.

Methodology:

-

Instrumentation: A precision capacitance bridge (dielectric constant meter) and an Abbe refractometer are required.

-

Solvent Selection: Choose a non-polar solvent with a known dielectric constant and refractive index (e.g., benzene, p-xylene, or cyclohexane).

-

Solution Preparation: Prepare a series of at least five dilute solutions of the compound of interest (solute) in the chosen non-polar solvent, with accurately known weight fractions. Concentrations should be low (e.g., 10⁻² to 10⁻³ M) to minimize solute-solute interactions.

-

Dielectric Constant Measurement:

-

Measure the capacitance of the pure solvent and each of the prepared solutions using a thermostated cell.

-

Calculate the dielectric constant (ε) for each solution from the capacitance measurements.

-

-

Refractive Index Measurement:

-

Measure the refractive index (n) of the pure solvent and each solution using the refractometer, ensuring temperature control.

-

-

Data Analysis:

-

Plot (ε₁₂ - ε₁) and (n₁₂² - n₁²) against the weight fraction of the solute (w₂), where subscripts 1 and 2 refer to the solvent and solute, respectively, and 12 refers to the solution.

-

Determine the slopes, (dε/dw₂) and (dn²/dw₂), at infinite dilution (w₂ → 0).

-

The molecular dipole moment (μ) in Debye is calculated using the Guggenheim equation, which relates these slopes to molecular properties.

-

19F and 13C NMR Spectroscopic Analysis

This protocol provides general guidelines for acquiring NMR spectra to probe the electronic environment of the anisole and trifluoromethoxybenzene scaffolds.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard if quantitative analysis is needed. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is common (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) is standard, though internal standards can also be used.[6]

-

-

Spectrometer Setup (13C NMR):

-

Tune and match the broadband probe for the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C spectrum. Typical spectral width is ~200-250 ppm.

-

Ensure a sufficient relaxation delay (d1) to allow for the typically slow relaxation of quaternary carbons.

-

-

Spectrometer Setup (19F NMR):

-

Tune and match the probe for the ¹⁹F frequency.

-

19F NMR has a very wide chemical shift range (~800 ppm). For an Ar-OCF₃ group, center the spectrum around -60 ppm with a spectral width sufficient to cover potential signals (e.g., 50-100 ppm).

-

Acquire a standard proton-decoupled spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the internal or external standard.

-

Conclusion

The substitution of a methoxy group with a trifluoromethoxy group induces a profound reversal of electronic effects on the anisole ring. The -OCH₃ group acts as a classic resonance-driven electron donor, while the -OCF₃ group functions as a powerful induction-driven electron withdrawer. This electronic dichotomy is quantitatively reflected in their Hammett constants, dipole moments, and NMR chemical shifts. For scientists in drug development, understanding these fundamental differences is critical. The -OCF₃ group offers a validated strategy to enhance metabolic stability, modulate lipophilicity, and fine-tune interactions with biological targets, making it an indispensable tool in the design of modern therapeutics.

References

- 1. web.viu.ca [web.viu.ca]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. Hammett substituent constants [stenutz.eu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. youtube.com [youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. chem.uzh.ch [chem.uzh.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethoxy)anisole in Organic Reactions

This technical guide provides a comprehensive overview of the reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties imparted by the competing methoxy (-OCH3) and trifluoromethoxy (-OCF3) substituents govern its behavior in a variety of organic transformations. This document details its reactivity in electrophilic aromatic substitution, metal-catalyzed reactions, and other significant transformations, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic Properties and Their Influence on Reactivity

The reactivity of the aromatic ring of this compound is dictated by the interplay of the electronic effects of its two substituents.

-

Methoxy Group (-OCH3): This group is a moderately activating, ortho, para-director for electrophilic aromatic substitution.[2] It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring, and a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

-

Trifluoromethoxy Group (-OCF3): In contrast, the trifluoromethoxy group is classified as an electron-withdrawing and deactivating group.[3][4] This is due to the powerful inductive effect (-I) of the three highly electronegative fluorine atoms, which strongly pulls electron density away from the aromatic ring. While the oxygen atom can participate in resonance (+R), this effect is significantly diminished by the fluorine atoms.[3][5] Despite its deactivating nature, the -OCF3 group is also an ortho, para-director because the oxygen's lone pairs can help stabilize the cationic intermediate (sigma complex) during electrophilic attack at these positions.[3] The Hammett constants for the -OCF3 group (σ_meta = 0.38, σ_para = 0.35) quantify its electron-withdrawing nature.[6]

Combined Effect: In this compound, the activating, electron-donating methoxy group dominates the directing effects for electrophilic aromatic substitution over the deactivating trifluoromethoxy group. Therefore, electrophiles will preferentially attack the positions ortho to the methoxy group (C2 and C6), as the para position is blocked.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The primary pathway for the functionalization of the this compound ring is through electrophilic aromatic substitution, directed by the methoxy group.

Nitration

Nitration of trifluoromethoxybenzene with a mixture of nitric acid and sulfuric acid yields a combination of ortho- and para-nitrotrifluoromethoxybenzene.[7] For this compound, the reaction is expected to proceed at the positions ortho to the activating methoxy group.

Halogenation

Bromination of this compound is a common transformation used to install a handle for further functionalization, such as cross-coupling reactions. The reaction yields products substituted ortho to the methoxy group.

Quantitative Data for Electrophilic Aromatic Substitution

| Reaction | Reagents & Conditions | Substrate | Product(s) | Yield | Reference |

| Nitration | HNO3, H2SO4, 30-45°C | Trifluoromethoxybenzene | Mixture of o- and p-nitrotrifluoromethoxybenzene | N/A | [7] |

| Reduction | Iron, HCl, Methanol, 60-65°C | p-Nitrotrifluoromethoxybenzene | p-Trifluoromethoxyaniline | High | [8] |

Reactivity in Metal-Catalyzed Reactions

Directed ortho-Metalation (DoM)

A significant feature of this compound's reactivity is its ability to undergo directed ortho-metalation. Treatment with strong organolithium bases, such as sec-butyllithium or tert-butyllithium, results in deprotonation exclusively at the position adjacent to the methoxy group.[9][10] The methoxy group is a more effective directing group for lithiation than the trifluoromethoxy group. The resulting organolithium species can then be trapped with various electrophiles to generate ortho-substituted products.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions are fundamental for constructing C-N and C-C bonds, respectively, and are widely used in drug discovery.[11][12] The general workflow involves first halogenating the parent molecule and then using the resulting aryl halide in the cross-coupling step.

The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides, offering a versatile and functional-group-tolerant alternative to classical methods.[11][12][13]

Quantitative Data for Metal-Catalyzed Reactions

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |

| Buchwald-Hartwig | 2- or 4-Bromo-estrone derivative | Aniline, Pd(OAc)2, X-Phos, KOt-Bu, Microwave | Aminated estrone derivative | Good to Excellent | [13] |

| Grignard Formation | p-Bromotrifluoromethoxybenzene | Mg, THF | p-(Trifluoromethoxy)phenylmagnesium bromide | N/A | [14] |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Standard SNAr reactions involve the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a suitable leaving group (e.g., a halogen).[15][16] this compound itself is not a typical substrate for SNAr because it lacks a strong π-acceptor group and a leaving group in the required positions. The electron-donating methoxy group would further disfavor the formation of the negatively charged Meisenheimer complex intermediate. However, if the molecule were appropriately functionalized (e.g., nitrated and halogenated), it could potentially undergo SNAr.

Experimental Protocols

Protocol 1: Nitration of Trifluoromethoxybenzene

This protocol is adapted from the synthesis of precursors to 4-(trifluoromethoxy)aniline and illustrates a typical electrophilic aromatic substitution.[7]

-

Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 162 g of trifluoromethoxybenzene.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixed acid solution containing 67 g of nitric acid and 165 g of concentrated sulfuric acid.

-

Addition: Begin stirring the trifluoromethoxybenzene and slowly add the mixed acid dropwise. Maintain the internal reaction temperature between 30 to 45°C using an appropriate cooling bath.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction for 1 hour. Monitor the reaction progress by taking a sample for Gas Chromatography (GC) analysis. The reaction is considered complete when the content of the starting material is less than 0.2%.

-

Work-up: Allow the mixture to settle and separate the lower waste acid layer. Wash the organic phase sequentially with water, a sodium carbonate solution, and finally with water to obtain the nitrated product (a mixture of para- and ortho-nitrotrifluoromethoxybenzene).

Protocol 2: Synthesis of 4-(Trifluoromethoxy)aniline via Grignard Reagent

This protocol describes the formation of a Grignard reagent from p-bromotrifluoromethoxybenzene and its subsequent reaction, a key step in the synthesis of the title compound's aniline analogue.[14]

-

Grignard Reagent Preparation:

-

To a flame-dried 25 mL round-bottom flask, add activated magnesium chips (7.5 mmol, 1.5 eq.) and 5 mL of anhydrous tetrahydrofuran (THF).

-

Add two drops of 1,2-dibromoethane to initiate the reaction.

-

After 5 minutes, slowly add a solution of p-bromotrifluoromethoxybenzene (5 mmol, 1.0 eq.) dissolved in 5 mL of anhydrous THF at room temperature. A mild exotherm should be observed.

-

-

Reaction with Oxazepane (Illustrative Electrophile):

-

After determining the concentration of the Grignard reagent by titration, transfer 1 mmol of the reagent to another flame-dried reaction flask.

-

Dilute the solution with 3 mL of anhydrous toluene and cool to the desired temperature (T).

-

Add a solution of an electrophile, such as oxazepane (1.2 mmol, 1.2 equiv) in 1 mL of anhydrous toluene.

-

Maintain the reaction at temperature T for a specified time (t).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an appropriate organic solvent, dry the organic layer, and purify by chromatography.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. employees.oneonta.edu [employees.oneonta.edu]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. Page loading... [guidechem.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-(トリフルオロメトキシ)アニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

potential applications of 4-(Trifluoromethoxy)anisole in medicinal chemistry

An In-depth Technical Guide on the Applications of 4-(Trifluoromethoxy)anisole in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties, metabolic stability, and ability to enhance lipophilicity. This technical guide explores the potential applications of this compound, a key building block bearing this "super-methyl" group, in the design and synthesis of novel therapeutic agents. Through a detailed examination of its use in the development of compounds targeting central nervous system (CNS) disorders and cancer, this document aims to provide a comprehensive resource for researchers in the field.

The Privileged Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a bioisostere of the methoxy or isopropyl group, yet it imparts a unique combination of properties that are highly advantageous in drug design.[1] Its strong electron-withdrawing nature can significantly influence the pKa of nearby functionalities, altering receptor-binding interactions.[2] Furthermore, the C-F bonds' strength renders the -OCF₃ group exceptionally stable to metabolic degradation, often leading to improved pharmacokinetic profiles.[2] The lipophilicity of the trifluoromethoxy group can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting drugs.[2] this compound serves as a readily available starting material to introduce this valuable moiety into a wide range of molecular scaffolds.

Applications in Central Nervous System (CNS) Disorders: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a prominent target for the treatment of various neurological and psychiatric disorders. Overactivation of the NMDA receptor, particularly subtypes containing the GluN2B subunit, is implicated in excitotoxicity and neuronal cell death.[3] Consequently, GluN2B-selective antagonists are of significant therapeutic interest.

Researchers have explored the synthesis of N-substituted 4-(trifluoromethoxy)benzamidines as potent and selective antagonists of GluN2B-containing NMDA receptors.[4] The 4-(trifluoromethoxy)phenyl moiety in these compounds plays a crucial role in their pharmacological activity.

Synthesis of 4-(Trifluoromethoxy)benzamidine Derivatives

A general synthetic route to N-substituted 4-(trifluoromethoxy)benzamidines commences with the conversion of 4-(trifluoromethoxy)benzonitrile to the corresponding ethyl benzimidate hydrochloride salt. This intermediate is then reacted with a variety of primary amines to yield the target benzamidine derivatives.[5]

Experimental Protocol: General Procedure for Benzamidine Formation [5]

To a suspension of ethyl 4-trifluoromethoxybenzimidate hydrochloride salt (1 equivalent) in ethanol, the desired primary amine (1.1 equivalents) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the final benzamidine product.

Structure-Activity Relationships (SAR)

SAR studies on this class of compounds have revealed that the nature of the N-substituent is critical for activity at the GluN2B receptor. While specific quantitative data for a broad range of derivatives is not publicly available in a consolidated format, the research indicates that appropriate substitution on the N-benzyl ring is crucial for high affinity.[4]

Signaling Pathway of GluN2B-Containing NMDA Receptors

Antagonism of GluN2B-containing NMDA receptors can modulate downstream signaling cascades implicated in neuronal survival and death. Activation of these receptors can lead to an influx of Ca²⁺, which in turn activates a variety of downstream effectors. One critical pathway involves the formation of a complex between the GluN2B C-terminal domain, PSD-95, and neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and subsequent excitotoxicity.[3] Another key signaling molecule is Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which binds to the GluN2B subunit and is involved in synaptic plasticity.[6][7] Furthermore, the death-associated protein kinase 1 (DAPK1) can form a complex with GluN2B, initiating a neuronal death signaling cascade.[7] By blocking the activation of GluN2B, antagonists can inhibit these detrimental pathways.

Caption: Downstream signaling of GluN2B-NMDA receptors.

Applications in Oncology: Targeting Cancer Cell Proliferation

The biguanide class of drugs, which includes the well-known anti-diabetic agent metformin, has shown promise in cancer therapy due to its ability to inhibit cell proliferation.[8] Researchers have synthesized and evaluated a series of novel proguanil derivatives incorporating the 4-(trifluoromethoxy)phenyl moiety, demonstrating their potential as anti-cancer agents.[8]

Synthesis of 4-Trifluoromethoxy Proguanil Derivatives

The synthesis of these derivatives starts from the commercially available 4-(trifluoromethoxy)aniline. This starting material is first reacted with sodium dicyandiamide to form a key intermediate. This intermediate is subsequently reacted with various alkylamines to generate the final proguanil derivatives.[8]

Experimental Protocol: Synthesis of N-1-Alkyl-N-5-(4-trifluoromethoxy)phenyl-biguanide [8]

A mixture of 4-(trifluoromethoxy)aniline and sodium dicyandiamide is heated to 80 °C. The resulting intermediate is then dissolved in tetrahydrofuran and reacted with the corresponding alkylamine at 40 °C. The reaction is monitored until completion. Finally, an HCl solution is added, and the mixture is stirred for 30 minutes to afford the hydrochloride salt of the target compound.

Table 1: Physicochemical Data for Selected 4-Trifluoromethoxy Proguanil Derivatives [8]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |

| 2C (N-1-Ethyl) | C₁₁H₁₅F₃N₅O | 55.7 | 193–195 | 99.74 |

| 7C (N-1-Heptyl) | C₁₆H₂₅F₃N₅O | 43.5 | 210–212 | 98.30 |

| 8C (N-1-Octyl) | C₁₇H₂₇F₃N₅O | 45.7 | 214–216 | 99.70 |

| 12C (N-1-Dodecyl) | C₂₁H₃₅F₃N₅O | 40.8 | 225–227 | 98.70 |

Anti-Proliferative Activity and Mechanism of Action

Several of the synthesized 4-trifluoromethoxy proguanil derivatives exhibited significant anti-proliferative activity against a panel of human cancer cell lines, with compounds bearing n-pentyl to n-octyl chains (5C-8C) being particularly potent.[8] The mechanism of action for the most active compounds, such as 8C, involves the activation of AMP-activated protein kinase (AMPK).[9] Activated AMPK, in turn, leads to the inactivation of the mammalian target of rapamycin (mTOR) signaling pathway, specifically through the downstream effectors p70S6K and 4EBP1.[9] This inhibition of the mTOR pathway ultimately suppresses cancer cell proliferation.

Caption: AMPK-mTOR signaling pathway inhibition.

Future Directions and Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its trifluoromethoxy group offers a unique combination of properties that can be leveraged to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The examples highlighted in this guide, spanning CNS disorders and oncology, underscore the broad therapeutic potential of compounds derived from this scaffold. Future research will undoubtedly continue to explore the incorporation of the 4-(trifluoromethoxy)phenyl moiety into a wider array of molecular architectures targeting diverse biological pathways. As our understanding of the nuanced effects of fluorine substitution grows, so too will the applications of this compound in the quest for new and more effective medicines.

References

- 1. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Differences in GluN2B-Containing NMDA Receptors Result in Distinct Long-Term Plasticity at Ipsilateral versus Contralateral Cortico-Striatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(Trifluoromethoxy)anisole in Modern Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into molecular scaffolds has been a transformative strategy in the design of high-performance agrochemicals. This electron-withdrawing moiety significantly enhances metabolic stability, lipophilicity, and bioavailability of active ingredients, leading to more potent and effective crop protection agents. 4-(Trifluoromethoxy)anisole and its closely related derivatives serve as critical building blocks for incorporating this vital functional group into a variety of pesticides. This technical guide provides an in-depth overview of the synthesis of key agrochemicals derived from 4-(trifluoromethoxy)phenyl precursors, complete with experimental protocols and quantitative data.

Core Intermediates: Gateway to Trifluoromethoxylated Agrochemicals

The journey from this compound to complex agrochemicals typically proceeds through two key intermediates: 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenol. These compounds provide versatile handles for further chemical transformations.

Synthesis of 4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a crucial intermediate for the synthesis of several pesticides. A high-yield industrial synthesis has been developed from trifluoromethoxybenzene, a compound structurally similar to this compound. The process involves a direct amination reaction.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline from Trifluoromethoxybenzene [1][2]

-

Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to a suitable reaction vessel.

-

Add a mixture of sodium ferrate and sodium bromide (1:1 molar ratio) as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary mixture is 1:1.4.

-

Heat the mixture to 95°C for 4 hours.

-

After 4 hours, add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5).

-

Increase the temperature to 155°C and the reaction pressure to 4 atmospheres.

-

Continue the reaction for 10 hours.

-

After cooling, pour the reaction mixture into 8 volumes of water.

-

Extract the product with chloroform (4 times the original reaction volume).

-

Wash the organic extract with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain 4-(trifluoromethoxy)aniline.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Yield | 98.2% | [1][2] |

| HPLC Purity | 97.7% | [1][2] |

Synthesis of 4-(Trifluoromethoxy)phenol

4-(Trifluoromethoxy)phenol is another vital building block, particularly in the synthesis of phenoxy-quinoline insecticides. It can be prepared from 4-(trifluoromethoxy)aniline via a Sandmeyer reaction.[3] This multi-step process first involves the diazotization of the aniline followed by hydrolysis of the diazonium salt.

Application in the Synthesis of Marketed Agrochemicals

The utility of these core intermediates is best illustrated through their application in the synthesis of commercialized agrochemicals.

Flometoquin: A Novel Phenoxy-Quinoline Insecticide

Flometoquin is a potent insecticide effective against thrips and whiteflies.[4][5] Its synthesis utilizes 4-(trifluoromethoxy)phenol as a key starting material.[6]

Synthetic Pathway of Flometoquin

Caption: Synthetic pathway of Flometoquin.

Experimental Protocol: Synthesis of 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate (Flometoquin) [5]

A detailed, though not fully optimized, laboratory-scale synthesis has been described:

-

A solution of 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, 3.5 g of ethyl 2-methyl-3-oxopentanoate, and 2.1 g of p-toluenesulfonic acid in 100 mL of xylene is heated under reflux for 10 hours.

-

The reaction solution is cooled, and the precipitated crystals are collected by filtration to yield 6.0 g of a mixture of quinoline isomers.

-

The subsequent acylation with methyl chloroformate yields Flometoquin.

A separate patent describes a high-yield final step for the synthesis of Flometoquin from its quinolin-4-ol precursor.[7]

Quantitative Data for the Final Acylation Step: [7]

| Parameter | Value |

| Starting Material | 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-1,4-dihydroquinolin-4-ol |

| Reagent | Dimethyl carbonate (as both reactant and solvent) |

| Catalyst | Not specified in abstract |

| Yield | 96.7% |

| Product Purity | 99.2% |

Thifluzamide: A Thiazolecarboxanilide Fungicide

Thifluzamide is a systemic fungicide used to control a wide range of fungal diseases in various crops.[8][9] Its synthesis relies on the key intermediate 2,6-dibromo-4-(trifluoromethoxy)aniline, which is prepared from 4-(trifluoromethoxy)aniline.

Synthetic Pathway of Thifluzamide

Caption: Synthetic pathway of Thifluzamide.

Experimental Protocol: Synthesis of Thifluzamide [10]

A patented method describes the synthesis of Thifluzamide via the acylation of 2,6-dibromo-4-(trifluoromethoxy)aniline.

-

Chlorination Step: 2-methyl-4-trifluoromethyl-5-thiazole formic acid (0.25 mol, 53g) is mixed with thionyl chloride (200 ml) and refluxed at 80°C for 12 hours to obtain 2-methyl-4-trifluoromethyl-5-thiazole formyl chloride. Excess thionyl chloride is recovered.

-

Acylation Step: The product from step 1 is reacted with 2,6-dibromo-4-trifluoromethoxyaniline, an acid binding agent, and a catalyst in an acylation reaction solvent at 60-180°C for 4-12 hours.

-

Work-up: The reaction mixture is cooled to precipitate the solid product, which is then filtered and washed with 5% hydrochloric acid to yield the final product.

Quantitative Data: [10]

| Parameter | Value |

| Yield | 72% |

| Product Purity | 97.5% |

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. The trifluoromethoxy group they carry imparts highly desirable properties to the final products, including enhanced efficacy and metabolic stability. The synthetic pathways to key agrochemicals like Flometoquin and Thifluzamide highlight the strategic importance of intermediates such as 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenol. The continued development of efficient and scalable synthetic routes for these core intermediates will undoubtedly fuel further innovation in the agrochemical industry, leading to the discovery of next-generation crop protection solutions.

References

- 1. Page loading... [guidechem.com]

- 2. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 4. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]

- 5. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. CN113603641B - Preparation method of flometoquin - Google Patents [patents.google.com]

- 8. Thifluzamide TC - HEBEN [hb-p.com]

- 9. Thifluzamide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 10. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds using 4-(trifluoromethoxy)anisole derivatives. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction